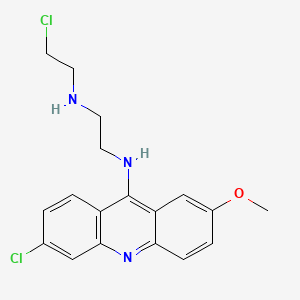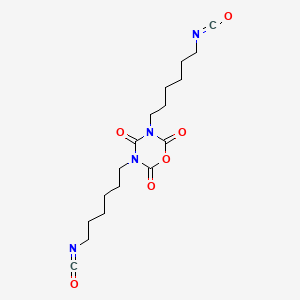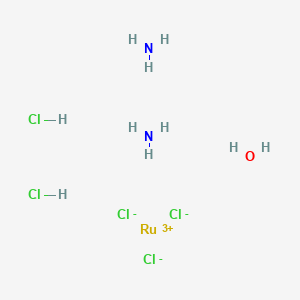
Azane;ruthenium(3+);trichloride;hydrate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ruthenium(III) chloride hydrate is typically prepared by heating powdered ruthenium metal with chlorine gas. The chlorination process can be conducted in the presence of carbon monoxide, which helps in the crystallization of the product upon cooling . The reaction conditions involve high temperatures and controlled environments to ensure the purity and stability of the compound.
Industrial Production Methods
In industrial settings, ruthenium(III) chloride hydrate is produced using similar methods but on a larger scale. The process involves the chlorination of ruthenium metal in specialized reactors, followed by purification steps to remove impurities and obtain the desired hydrate form .
Chemical Reactions Analysis
Types of Reactions
Ruthenium(III) chloride hydrate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to lower oxidation states of ruthenium.
Substitution: It can participate in ligand substitution reactions, where chloride ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with ruthenium(III) chloride hydrate include:
Hydrogen gas: For reduction reactions.
Ammonia: For ligand substitution reactions.
Alkene and alkyne substrates: For catalytic reactions.
Major Products Formed
The major products formed from reactions involving ruthenium(III) chloride hydrate include various ruthenium complexes, such as ruthenium(II) and ruthenium(IV) compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ruthenium(III) chloride hydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ruthenium(III) chloride hydrate involves its ability to act as a catalyst in various chemical reactions. It can coordinate with different ligands and substrates, facilitating the formation and breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the ligands and substrates used .
Comparison with Similar Compounds
Similar Compounds
Rhodium(III) chloride: Similar to ruthenium(III) chloride hydrate, rhodium(III) chloride is used as a catalyst in various chemical reactions.
Iron(III) chloride: Another transition metal chloride with catalytic properties, used in different industrial applications.
Ruthenium tetroxide: A higher oxidation state compound of ruthenium, used as an oxidizing agent.
Uniqueness
Ruthenium(III) chloride hydrate is unique due to its specific catalytic properties and its ability to form stable complexes with various ligands. Its versatility in different types of chemical reactions and its applications in both research and industry make it a valuable compound in the field of chemistry .
Properties
CAS No. |
25461-53-4 |
|---|---|
Molecular Formula |
Cl5H10N2ORu |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
azane;ruthenium(3+);trichloride;hydrate;dihydrochloride |
InChI |
InChI=1S/5ClH.2H3N.H2O.Ru/h5*1H;2*1H3;1H2;/q;;;;;;;;+3/p-3 |
InChI Key |
HUTUFXVJEDIPSX-UHFFFAOYSA-K |
Canonical SMILES |
N.N.O.Cl.Cl.[Cl-].[Cl-].[Cl-].[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


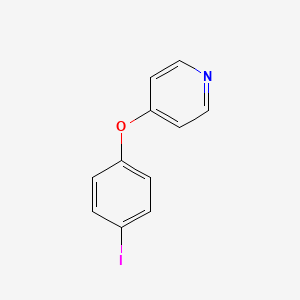


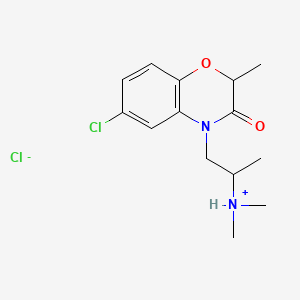
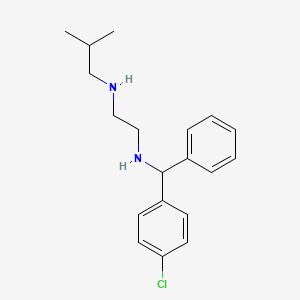
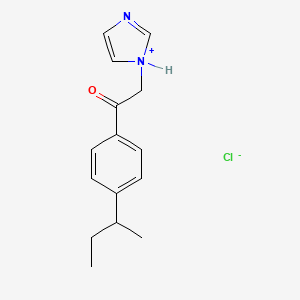
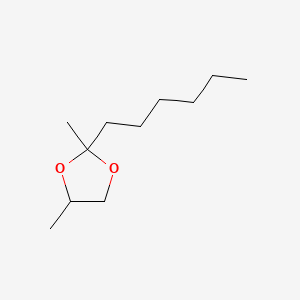
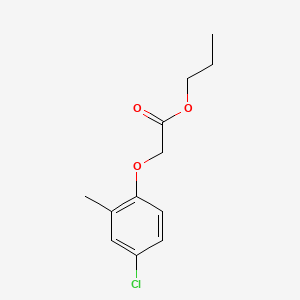

![4-[(5-Fluoro-2-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13759786.png)
![2-(1-benzylindazol-3-yl)oxy-4-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-4-oxobutanoate](/img/structure/B13759789.png)
